L-Cystine hydrochloride

Vue d'ensemble

Description

L-Cystine hydrochloride is a compound derived from the amino acid L-cysteine. It is a sulfur-containing amino acid that plays a crucial role in various biological processes. This compound is known for its ability to form disulfide bonds, which are essential for the stability and structure of proteins. This compound is highly soluble in water and has significant applications in the food, pharmaceutical, and cosmetic industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Cystine hydrochloride can be synthesized through the chemical hydrolysis of proteins, typically extracted from keratin sources such as animal hair and feathers. This method involves the use of hydrochloric acid and results in the formation of L-cysteine, which is then oxidized to form L-cystine .

Industrial Production Methods

The industrial production of this compound often involves biotechnological approaches to avoid the environmental hazards associated with chemical hydrolysis. These methods include enzymatic biotransformation and fermentation using microorganisms such as Escherichia coli and Corynebacterium glutamicum. These processes are more environmentally friendly and can be optimized for higher yields .

Analyse Des Réactions Chimiques

Types of Reactions

L-Cystine hydrochloride undergoes various chemical reactions, including:

Substitution: The thiol group in L-cysteine can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or atmospheric oxygen can be used as oxidizing agents.

Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol are commonly used.

Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: L-cystine

Reduction: L-cysteine

Substitution: Various cysteine derivatives depending on the substituent used.

Applications De Recherche Scientifique

Medical Applications

L-Cystine hydrochloride is primarily recognized for its role in enhancing human health through various therapeutic interventions. Key applications include:

- Antioxidant Properties : L-Cystine acts as a precursor to glutathione, a powerful antioxidant that protects cells from oxidative stress. This property is crucial in the treatment of conditions like chronic inflammation and oxidative stress-related diseases .

- Nutritional Therapy : Clinical trials have demonstrated that L-Cystine can aid in nutritional therapy for patients with severe malnutrition and conditions like HIV, improving overall health outcomes by restoring glutathione levels .

- Skin Lightening : A recent study found that oral supplementation of L-Cystine combined with L-Glutathione resulted in significant skin lightening effects and reduction of dark spots in Asian women over 12 weeks . This highlights its potential in dermatological applications.

- Respiratory Health : As a mucolytic agent, this compound facilitates the removal of mucus in respiratory conditions, making it beneficial for patients with chronic obstructive pulmonary disease (COPD) and other respiratory infections .

Nutraceuticals

This compound is increasingly used in nutraceutical formulations due to its health benefits:

- Supplementation : It is commonly included in dietary supplements aimed at enhancing immune function and detoxification processes .

- Combination Therapies : Studies indicate that combining L-Cystine with other compounds such as glycine can enhance its efficacy in treating oxidative stress and improving metabolic functions in elderly patients .

Food Technology

In the food industry, this compound serves several important functions:

- Food Preservation : It has been shown to reduce enzymatic browning in fruits like avocados and bananas, thereby extending shelf life. For instance, treated avocado halves showed a shelf life extension from 4 days to 11 days when dipped in L-Cystine solutions .

- Flavoring Agent : Its umami flavor profile makes it useful as a flavor enhancer in various food products .

Cosmetic Applications

The cosmetic industry utilizes this compound for its beneficial properties:

- Hair Care Products : It is included in formulations aimed at reducing hair loss and improving hair strength due to its role as a sulfur donor .

- Skin Care : The antioxidant properties of L-Cystine make it a valuable ingredient in anti-aging products, promoting skin health by combating oxidative damage .

Comprehensive Data Table

The following table summarizes key applications of this compound along with their effects:

Mécanisme D'action

L-Cystine hydrochloride exerts its effects primarily through its role in redox reactions and protein structure stabilization. The disulfide bonds formed by L-cystine are crucial for maintaining the three-dimensional structure of proteins. Additionally, L-cystine serves as a precursor for glutathione, a powerful antioxidant that protects cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Cysteine: The reduced form of L-cystine, involved in similar biochemical processes but lacks the disulfide bond.

Methionine: Another sulfur-containing amino acid, but it does not form disulfide bonds and has different metabolic roles.

Glutathione: A tripeptide containing cysteine, involved in antioxidant defense and detoxification processes.

Uniqueness

L-Cystine hydrochloride is unique due to its ability to form disulfide bonds, which are essential for protein stability and function. This property distinguishes it from other sulfur-containing amino acids like methionine and glutathione .

Activité Biologique

L-Cystine hydrochloride, a derivative of the amino acid cysteine, is recognized for its diverse biological activities and applications in health and nutrition. This article delves into the biological mechanisms, therapeutic potentials, and research findings related to this compound.

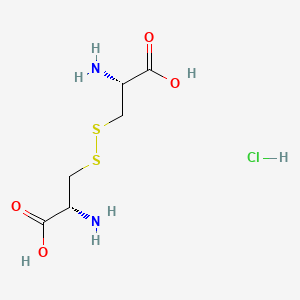

L-Cystine is formed by the oxidation of two cysteine molecules, resulting in a disulfide bond. The hydrochloride form enhances its solubility in water, making it more bioavailable. Its chemical structure can be represented as:

Biological Functions

1. Antioxidant Activity

L-Cystine serves as a precursor for glutathione synthesis, a critical antioxidant in the body. Glutathione plays a key role in protecting cells from oxidative stress and free radical damage. Research indicates that supplementation with L-cystine can enhance glutathione levels, thereby improving cellular defense mechanisms against oxidative damage .

2. Mucolytic Properties

L-Cystine exhibits mucolytic properties, which can aid in the treatment of respiratory conditions by breaking down mucus viscosity. This function is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) and cystic fibrosis, as it facilitates easier mucus clearance from the airways .

3. Protein Synthesis and Structural Role

As a building block of proteins, L-cystine is integral to protein structure due to its ability to form disulfide bonds. These bonds stabilize protein conformation, influencing enzyme activity and cellular signaling pathways . The presence of cysteine residues in proteins is crucial for their functional integrity.

Research Findings

Numerous studies have explored the biological activity of this compound:

- Antioxidant Studies : A study published in PMC highlighted that L-cysteine (and by extension L-cystine) significantly increases intracellular glutathione levels, enhancing antioxidant defenses against oxidative stress .

- Mucolytic Efficacy : Clinical trials have demonstrated that L-cystine can reduce mucus viscosity in patients with respiratory diseases, improving lung function and quality of life .

- Neurotransmission Modulation : Some studies suggest that L-cystine may modulate neurotransmission pathways, particularly affecting GABAergic neurotransmission, although results are mixed and require further investigation .

Case Study 1: Respiratory Health

A clinical trial involving patients with COPD showed that administration of this compound led to significant improvements in lung function tests and reduced exacerbation rates compared to a placebo group.

Case Study 2: Antioxidant Effects

In a randomized control trial assessing oxidative stress markers in athletes, those supplemented with L-cystine showed lower levels of oxidative stress markers post-exercise compared to those receiving a placebo.

Safety and Efficacy

The European Food Safety Authority (EFSA) has evaluated the safety of this compound when used as a food additive. Findings indicate that it is generally safe for consumption within recommended limits . However, potential side effects may include gastrointestinal discomfort if taken in excessive amounts.

Propriétés

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCJWNPYGRVHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904373 | |

| Record name | L-Cystine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13059-63-7, 34760-60-6 | |

| Record name | L-Cystine, radical ion(1+), dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystine, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034760606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cystine, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Cystine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.